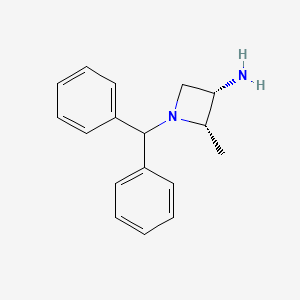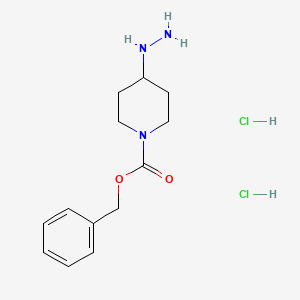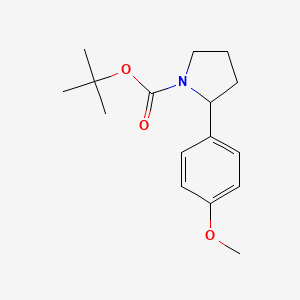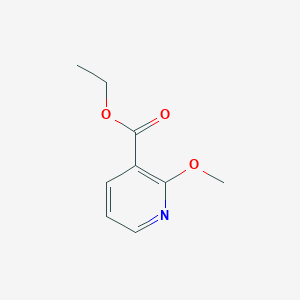
(2S,3S)-1-benzhydryl-2-methyl-azetidin-3-amine
Overview
Description
“(2S,3S)-1-benzhydryl-2-methyl-azetidin-3-amine” likely refers to a compound with a benzhydryl group (two phenyl rings connected by a carbon), a 2-methylazetidine group (a four-membered ring with one nitrogen and one methyl substituent), and an amine group. The (2S,3S) notation indicates the configuration of the chiral centers in the molecule .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the azetidine ring, possibly through a cyclization reaction, and the introduction of the benzhydryl and amine groups. Unfortunately, without specific literature or patents, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzhydryl group, the azetidine ring, and the amine group. The (2S,3S) notation indicates that the compound has two chiral centers, which significantly impacts its three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the azetidine ring, the benzhydryl group, and the amine group. The amine could act as a nucleophile or base, and the ring might undergo ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar amine group and the nonpolar benzhydryl group could impact its solubility. The chiral centers could also influence its optical activity .Scientific Research Applications
Synthesis and Medicinal Chemistry
(2S,3S)-1-benzhydryl-2-methyl-azetidin-3-amine and its derivatives have been explored for various applications in organic synthesis and medicinal chemistry. Here are some key areas of research:
Synthesis of Carbapenem Precursors : This compound has been used in the synthesis of novel carbapenem precursors, demonstrating its utility in the development of antibiotics. The synthesis involves complex reactions including regio- and stereoselective ring closures and Baeyer-Villiger oxidation, showcasing its potential in creating biologically relevant molecules (Laurent, Cérésiat, & Marchand‐Brynaert, 2006).
Formation of Amino Acid Derivatives : Chiral donor–acceptor azetines, derived from (2S,3S)-1-benzhydryl-2-methyl-azetidin-3-amine, have shown promise in synthesizing amino acid derivatives. These derivatives are crucial for the development of peptides and natural product syntheses, underlining the compound’s importance in creating complex biological molecules (Marichev et al., 2019).
Antimicrobial Agents : Some derivatives of this compound have been investigated for their potential as antimicrobial agents. The ability to synthesize novel azetidin-2-ones and evaluate them for antimicrobial activity demonstrates the compound's versatility in contributing to new therapeutic agents (Ansari & Lal, 2009).
Exploration in Azetidine Chemistry : The synthesis and biological evaluation of azetidine derivatives as dopamine antagonists highlight the compound's relevance in neuroscience research. The detailed study of its derivatives provides insights into receptor interactions and potential therapeutic applications (Metkar, Bhatia, & Desai, 2013).
Organocatalysis and Medicinal Chemistry Applications : Research into the synthesis of azetidines and pyrrolidines from homoallylamines, with applications towards medicinal chemistry and organocatalysis, underscores the compound's utility in diverse chemical transformations and biological assays (Feula, Dhillon, Byravan, Sangha, Ebanks, Salih, Spencer, Male, Magyary, Deng, Müller, & Fossey, 2013).
Safety and Hazards
Mechanism of Action
Target of Action
It is structurally similar to enmetazobactam, a known beta-lactamase inhibitor . Beta-lactamases are enzymes produced by bacteria that provide resistance to beta-lactam antibiotics such as penicillins, cephalosporins, and monobactams .
Mode of Action
Beta-lactamase inhibitors work by binding to the active site of the beta-lactamase enzyme, preventing it from breaking down the antibiotic and allowing the antibiotic to exert its antibacterial effect .
Biochemical Pathways
Beta-lactamase inhibitors like enmetazobactam generally affect the bacterial cell wall synthesis pathway by protecting antibiotics from degradation, allowing them to inhibit the transpeptidase enzymes responsible for cross-linking the peptidoglycan layers of the bacterial cell wall .
Result of Action
If it acts similarly to enmetazobactam, it may enhance the effectiveness of beta-lactam antibiotics by protecting them from degradation by beta-lactamase enzymes, thereby allowing the antibiotics to inhibit bacterial cell wall synthesis and exert their antibacterial effects .
properties
IUPAC Name |
(2S,3S)-1-benzhydryl-2-methylazetidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2/c1-13-16(18)12-19(13)17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,13,16-17H,12,18H2,1H3/t13-,16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJCQBRZYAQTEOO-BBRMVZONSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](CN1C(C2=CC=CC=C2)C3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S)-1-benzhydryl-2-methyl-azetidin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![7,7-Dimethylbicyclo[3.2.0]hept-3-en-6-one](/img/structure/B3108349.png)





